molecular formula C7H11Cl2N3OS B13977551 1-(Thiazol-2-yl)piperazin-2-one dihydrochloride

1-(Thiazol-2-yl)piperazin-2-one dihydrochloride

Cat. No.: B13977551
M. Wt: 256.15 g/mol
InChI Key: MKGPNONXTQCVOZ-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)piperazin-2-one dihydrochloride is a heterocyclic compound that features a thiazole ring fused to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiazol-2-yl)piperazin-2-one dihydrochloride typically involves the reaction of thiazole derivatives with piperazine. One common method includes the reaction of 2-chlorothiazole with piperazine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(Thiazol-2-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

1-(Thiazol-2-yl)piperazin-2-one dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity. The compound may also interact with other cellular targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiazol-2-yl)piperazin-2-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11Cl2N3OS

Molecular Weight

256.15 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)piperazin-2-one;dihydrochloride

InChI

InChI=1S/C7H9N3OS.2ClH/c11-6-5-8-1-3-10(6)7-9-2-4-12-7;;/h2,4,8H,1,3,5H2;2*1H

InChI Key

MKGPNONXTQCVOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=NC=CS2.Cl.Cl

Origin of Product

United States

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